molecular formula C10H10N2O2 B12817725 Ethyl 5-cyano-3-methylpicolinate

Ethyl 5-cyano-3-methylpicolinate

Cat. No.: B12817725
M. Wt: 190.20 g/mol
InChI Key: LOACVTLYLZCZGW-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-3-methylpicolinate is an ethyl ester derivative of 5-cyano-3-methylpicolinic acid. Its structure features a pyridine ring substituted with a cyano group at position 5, a methyl group at position 3, and an ethyl ester moiety at position 2. This compound is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research, where its cyano and ester groups enable further functionalization, such as nucleophilic substitution or coordination chemistry applications .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

ethyl 5-cyano-3-methylpyridine-2-carboxylate

InChI

InChI=1S/C10H10N2O2/c1-3-14-10(13)9-7(2)4-8(5-11)6-12-9/h4,6H,3H2,1-2H3

InChI Key

LOACVTLYLZCZGW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C(C=C1C)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-cyano-3-methylpicolinate typically involves the reaction of 3-methylpicolinic acid with ethyl cyanoacetate. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, under reflux conditions. The general reaction scheme is as follows:

3-methylpicolinic acid+ethyl cyanoacetateNaOEt, refluxethyl 5-cyano-3-methylpicolinate\text{3-methylpicolinic acid} + \text{ethyl cyanoacetate} \xrightarrow{\text{NaOEt, reflux}} \text{this compound} 3-methylpicolinic acid+ethyl cyanoacetateNaOEt, reflux​ethyl 5-cyano-3-methylpicolinate

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-cyano-3-methylpicolinate can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with a palladium catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases for ester hydrolysis.

Major Products:

    Oxidation: 5-carboxy-3-methylpicolinic acid.

    Reduction: 5-amino-3-methylpicolinic acid.

    Substitution: 3-methylpicolinic acid and ethanol.

Scientific Research Applications

Ethyl 5-cyano-3-methylpicolinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 5-cyano-3-methylpicolinate depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release active metabolites.

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name CAS Number Substituents (Position) Ester Group Key Applications
This compound Not Available 5-CN, 3-CH₃, 2-COOEt Ethyl Pharmaceutical intermediates, coordination chemistry
Ethyl 5-cyanopicolinate 41051-03-0 5-CN, 2-COOEt Ethyl Laboratory chemicals, chemical manufacturing
Mthis compound Not Available 5-CN, 3-CH₃, 2-COOCH₃ Methyl Discontinued research compound

Key Observations:

  • This methyl group may also enhance lipophilicity, influencing bioavailability in pharmacological contexts.
  • Ester Group Influence: The ethyl ester in the target compound offers greater hydrolytic stability compared to the methyl ester in Mthis compound, which may degrade faster under acidic or enzymatic conditions .

Physicochemical Properties

While specific data (e.g., melting point, solubility) for this compound is unavailable, inferences can be made:

  • Lipophilicity: Ethyl esters generally exhibit higher logP values than methyl esters, suggesting improved membrane permeability.

Research Implications

The comparative analysis underscores the importance of substituent positioning and ester selection in tuning reactivity, stability, and safety. This compound’s balanced properties make it a versatile intermediate, though further studies are needed to quantify its physicochemical parameters and explore novel applications.

Note: Data gaps (e.g., CAS numbers, exact toxicity profiles) indicate opportunities for future research to expand the understanding of this compound class.

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